molecular formula C12H18ClNO2 B3025436 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride CAS No. 6266-97-3

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Cat. No. B3025436
CAS RN: 6266-97-3
M. Wt: 243.73 g/mol
InChI Key: AFFAKYIZHAGJMU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . It is a member of isoquinolines .


Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is C12H18ClNO2 . The molecular weight is 243.73 .


Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride appears as an almost white to light yellow fine crystalline powder . It has a melting point of 250-252 °C .

Scientific Research Applications

Safety And Hazards

The compound is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT SE 2 . It is advised to avoid release to the environment and take precautionary measures such as wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The 1,2,3,4-tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . Therefore, the future directions of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride could be in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFAKYIZHAGJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

CAS RN

6266-97-3
Record name 6266-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Reactant of Route 2
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Reactant of Route 4
6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
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6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
Reactant of Route 6
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6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

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